N-{1-[(Propan-2-yl)oxy]ethyl}butanamide
Description
N-{1-[(Propan-2-yl)oxy]ethyl}butanamide is a butanamide derivative characterized by a four-carbon amide backbone with a 1-[(propan-2-yl)oxy]ethyl substituent on the nitrogen atom. This structure introduces an ether-containing side chain (isopropyloxy ethyl group), which may influence its physicochemical properties, such as lipophilicity and solubility. Butanamide derivatives are widely utilized in pharmaceuticals and agrochemicals due to their stability and versatility in molecular design .
Properties
CAS No. |
198057-43-1 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(1-propan-2-yloxyethyl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-5-6-9(11)10-8(4)12-7(2)3/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
LQERDPVRFNJNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(Propan-2-yl)oxy]ethyl}butanamide typically involves the reaction of butanamide with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(Propan-2-yl)oxy]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
N-{1-[(Propan-2-yl)oxy]ethyl}butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[(Propan-2-yl)oxy]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Agrochemical Potential
- Its lipophilic profile may enhance soil adsorption and bioavailability .
Physicochemical Properties
- Ether vs. Amino Substituents: The target compound’s propan-2-yloxy ethyl group likely increases lipophilicity compared to Prethcamide’s polar dimethylamino substituents. This difference may influence metabolic stability and membrane permeability .
- Impurity Profiles (): Acebutolol-related impurities highlight the impact of substituent configuration on pharmaceutical purity. For example, acetylphenoxy groups in Imp. G(EP) may arise from incomplete synthesis steps, necessitating rigorous quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
